Home > Products > Screening Compounds P128376 > Upidosin mesylate
Upidosin mesylate - 152735-24-5

Upidosin mesylate

Catalog Number: EVT-15324016
CAS Number: 152735-24-5
Molecular Formula: C32H37N3O7S
Molecular Weight: 607.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Upidosin mesylate is derived from the parent compound Upidosin, which is known for its activity as an adenosine A2A receptor antagonist. The mesylate salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations. In terms of classification, it falls under the category of medicinal preparations characterized by special physical forms and is particularly noted for its injectable compositions .

Synthesis Analysis

The synthesis of Upidosin mesylate involves several key steps that ensure the purity and efficacy of the final product.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with Upidosin, which undergoes a series of chemical reactions to form the mesylate salt.
  2. Mesylation Process: The process involves reacting Upidosin with mesyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the mesylate salt.
  3. Purification: After synthesis, the product is purified using methods such as recrystallization or chromatography to remove any unreacted starting materials or by-products.

This method not only enhances the solubility of Upidosin but also improves its pharmacokinetic properties, making it more effective for therapeutic use.

Molecular Structure Analysis

Structure and Data

The molecular structure of Upidosin mesylate can be described as follows:

  • Molecular Formula: C₁₈H₂₃N₃O₅S
  • Molecular Weight: Approximately 393.45 g/mol
  • Structural Features: The compound features a complex arrangement including an aromatic ring, amine groups, and a sulfonate group from the mesylate.

The structural configuration plays a crucial role in its interaction with biological targets, influencing both its efficacy and safety profile.

Chemical Reactions Analysis

Reactions and Technical Details

Upidosin mesylate can participate in various chemical reactions:

  1. Hydrolysis: In aqueous environments, the mesylate group can hydrolyze, releasing Upidosin and potentially affecting its bioavailability.
  2. Salt Formation: The compound can form salts with various counterions, which can alter its solubility and stability.
  3. Receptor Interaction: As an adenosine A2A receptor antagonist, it engages in competitive inhibition with endogenous ligands at these receptors.

These reactions are critical for understanding how Upidosin mesylate behaves in biological systems and how it can be optimized for therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of Upidosin mesylate primarily involves:

  • Adenosine A2A Receptor Antagonism: By blocking these receptors, Upidosin mesylate may reduce fibrotic activity in tissues by inhibiting pathways that promote fibrosis.
  • Inhibition of Fibroblast Activity: The compound may also inhibit fibroblast proliferation and migration, which are essential processes in fibrosis development.

This dual action makes Upidosin mesylate a promising candidate for treating fibrotic diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents due to the presence of the mesylate group.

Chemical Properties

These properties are crucial for formulation scientists when developing dosage forms that maximize therapeutic efficacy while ensuring patient safety.

Applications

Scientific Uses

Upidosin mesylate has potential applications in:

  • Pharmaceutical Development: As an anti-fibrotic agent, it may be used in formulations aimed at treating chronic fibrotic diseases.
  • Research Studies: It serves as a valuable tool in understanding the mechanisms underlying fibrosis and testing new therapeutic strategies against fibrotic diseases.
Synthetic Pathways and Optimization Strategies for Upidosin Mesylate

Multi-Step Synthesis of the Benzopyran Core: Methodological Variations

The benzopyran scaffold forms Upidosin’s structural foundation. Two principal strategies dominate its construction: cyclocondensation and transition-metal-catalyzed annulation. Cyclocondensation employs ortho-hydroxyaryl carbonyl precursors (e.g., salicylaldehydes) with α,β-unsaturated carbonyl compounds under acid or base mediation. While cost-effective, this method suffers from moderate yields (45–65%) due to competing dehydration or polymerization side reactions [5].

Transition-metal catalysis, particularly Pd(II)/Cu(I)-cocatalyzed Larock annulation, offers superior regioselectivity. For example, o-iodophenols coupled with terminal alkynes at 80 °C in DMF yield 2-substituted benzopyrans with >85% efficiency. Ligand design (e.g., bidentate phosphines) mitigates homocoupling byproducts, and microwave irradiation further reduces reaction times from hours to minutes [5].

Table 1: Benzopyran Core Synthesis Method Comparison

MethodConditionsYield RangeKey Advantage
Acid-Catalyzed CyclizationHCl/AcOH, reflux45–60%Low catalyst cost
Base-Mediated CondensationK₂CO₃/DMF, 100 °C50–65%Functional group tolerance
Pd/Cu AnnulationPd(OAc)₂/CuI/PPh₃, DMF, 80 °C80–92%High regioselectivity

Nucleophilic Substitution Approaches for Piperazine Ring Integration

Piperazine incorporation occurs via Sₙ2 displacement of a benzopyran-linked leaving group (LG). Mesylates (‑OMs) or halides (Cl, Br) serve as optimal LGs due to their superior departure kinetics compared to hydroxyl groups [2] [5] [7]. The reaction proceeds through a backside-attack mechanism, inverting stereochemistry at chiral centers:

$$\ce{Benzopyran-{OMs} + Piperazine ->[{Et₃N, CH₃CN}][{\Delta}] Benzopyran-piperazine + MsOH}$$

Solvent polarity critically influences rate kinetics. Acetonitrile or DMF enhances nucleophilicity of piperazine’s secondary nitrogen, accelerating displacement 3–5× over toluene. Steric hindrance near the mesylate site necessitates protecting group strategies (e.g., tert-butoxycarbonyl) to prevent dialkylation. Post-reaction deprotection then affords the secondary amine in >90% purity [5].

Methanesulfonate Group Functionalization: Reaction Kinetics and Yield Optimization

Methanesulfonylation converts Upidosin’s terminal alcohol to the mesylate ester (‑OMs). Methanesulfonyl chloride (MsCl) is the reagent of choice due to its high electrophilicity and commercial availability [5] [7]. The reaction, conducted under Schotten-Baumann conditions, employs tertiary amines (e.g., Et₃N) as HCl scavengers:

$$\ce{Upidosin-OH + MsCl ->[{Et₃N, CH₂Cl₂}][{0-5\,^\circ\text{C}}] Upidosin-OMs + Et₃NH^+Cl^-}$$

Kinetic and thermodynamic factors:

  • Temperature control (0–5 °C) suppresses racemization and oligomerization.
  • Solvent selection: Dichloromethane balances substrate solubility and reagent stability. Polar aprotic solvents (e.g., THF) risk sulfonyl hydrolysis.
  • Stoichiometry: 1.1–1.2 equivalents of MsCl minimize di-mesylation byproducts. Excess base (>2 eq.) induces elimination.

Yields exceed 95% when water content is kept <0.1%. The mesylate’s stability permits isolation via crystallization (ethyl acetate/hexane), avoiding silica gel degradation [3] [7].

Catalytic Systems and Solvent Effects in Key Synthetic Intermediates

Catalysis and solvent engineering enhance efficiency across Upidosin’s synthesis. Key applications include:

  • Piperazine Coupling: Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enable aqueous-organic biphasic reactions, reducing solvent volume 40% while maintaining 90% yield [5].
  • Benzopyran Formation: Pd-catalyzed annulations use in situ-generated Pd(0) nanoparticles. Adding 5 mol% n-Bu₄NBr stabilizes nanoparticles, sustaining catalytic activity over 5 cycles.
  • Solvent Effects: Protic solvents (MeOH) slow mesylation by solvating MsCl. Aprotic solvents (CH₂Cl₂) accelerate it but risk carbocation rearrangements. Mixed-solvent systems (CH₂Cl₂:MeCN 4:1) optimize nucleophilicity and stability.

Table 2: Catalytic System Performance in Upidosin Synthesis

Reaction StepCatalyst SystemSolventYield ImprovementSide Product Reduction
Benzopyran AnnulationPd(OAc)₂/XPhos (2 mol%)DMF88% → 94%Homocoupling: <2%
Piperazine DisplacementTBAB (10 mol%)Toluene/H₂O75% → 89%Dialkylation: negligible
Terminal MesylationDMAP (5 mol%)CH₂Cl₂90% → 97%Elimination: <0.5%

Microwave irradiation and flow chemistry reduce benzopyran synthesis from 12 h to 25 min, while enzymatic resolution (lipase-mediated) achieves >99% ee for chiral intermediates. These innovations collectively streamline Upidosin mesylate’s production, highlighting the synergy between catalyst design and solvent engineering [5].

Properties

CAS Number

152735-24-5

Product Name

Upidosin mesylate

IUPAC Name

methanesulfonic acid;N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide

Molecular Formula

C32H37N3O7S

Molecular Weight

607.7 g/mol

InChI

InChI=1S/C31H33N3O4.CH4O3S/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2;1-5(2,3)4/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36);1H3,(H,2,3,4)

InChI Key

VEILVAXEZBKFIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.